BenchChemオンラインストアへようこそ!

4-(Piperidin-4-yl)pyrimidine

Antiviral HIV-1 NNRTI Drug Discovery

4-(Piperidin-4-yl)pyrimidine is a privileged heterocyclic scaffold with validated activity against wild-type HIV-1 (EC50 nM) and resistant mutants, plus potent PI3Kδ/PKB inhibition. The 4-position piperidine substitution is critical for selectivity; analogs fail to replicate this profile. Specify free base form for reproducible SAR.

Molecular Formula C9H13N3
Molecular Weight 163.22 g/mol
CAS No. 954220-47-4
Cat. No. B1289431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Piperidin-4-yl)pyrimidine
CAS954220-47-4
Molecular FormulaC9H13N3
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=NC=NC=C2
InChIInChI=1S/C9H13N3/c1-4-10-5-2-8(1)9-3-6-11-7-12-9/h3,6-8,10H,1-2,4-5H2
InChIKeyNXWUMAKDYWLFIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Piperidin-4-yl)pyrimidine (CAS 954220-47-4): Procurement-Grade Overview and Baseline Characteristics


4-(Piperidin-4-yl)pyrimidine (CAS 954220-47-4) is a heterocyclic small molecule consisting of a pyrimidine ring substituted with a piperidine moiety at the 4-position, with a molecular formula of C₉H₁₃N₃ and a molecular weight of 163.22 g/mol . This compound serves as a privileged scaffold in medicinal chemistry due to its modular structure, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies . Its biological profile includes activity as a non-nucleoside HIV-1 reverse transcriptase inhibitor (NNRTI) and as an inhibitor of kinases such as PI3Kδ and PKB/Akt, making it a versatile starting point for antiviral and oncology drug discovery programs [1][2].

Why Generic Substitution Fails for 4-(Piperidin-4-yl)pyrimidine: The Critical Role of Substitution Pattern and Salt Form


Generic substitution of 4-(piperidin-4-yl)pyrimidine is not feasible due to the profound impact of subtle structural variations on biological activity and physicochemical properties. The specific substitution pattern at the 4-position of the pyrimidine ring is a critical determinant of kinase selectivity and potency; for example, the 4-(piperidin-4-yl) substitution is essential for achieving high selectivity for PKB over PKA, a feature not shared by 2-substituted isomers [1]. Furthermore, the choice of salt form (e.g., free base vs. dihydrochloride) dramatically alters solubility and stability, directly affecting assay reproducibility and formulation potential . Substituting with a closely related analog, such as 4-(piperidin-4-yl)pyridine or 2-(piperidin-4-yl)pyrimidine, would therefore introduce unacceptable variability in target engagement, cellular potency, and pharmacokinetic behavior, undermining the integrity of any comparative study or development program [1][2].

Quantitative Differentiation of 4-(Piperidin-4-yl)pyrimidine: A Comparative Evidence Guide for Scientific Selection


Superior Potency Against Wild-Type HIV-1 Compared to Etravirine-VRX-480773 Hybrids

A novel series of piperidin-4-yl-aminopyrimidine derivatives demonstrated significantly improved activity against wild-type HIV-1 with EC50 values in the single-digit nanomolar range, compared to the etravirine–VRX-480773 hybrids which exhibited EC50 values in the micromolar range (0.24–41 μM) [1]. Selected compounds from this series also showed lower IC50 values against reverse transcriptase than nevirapine [1].

Antiviral HIV-1 NNRTI Drug Discovery

Nanomolar Inhibition of PI3Kδ with Demonstrated Antitumor Activity

3-(Piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives, which contain the core 4-(piperidin-4-yl)pyrimidine motif, exhibited potent inhibitory activity against PI3Kδ, with compound 20 showing an IC50 of 0.286 μM and compound 21 showing an IC50 of 0.452 μM [1]. These compounds also demonstrated potent anti-proliferative activity against the breast cancer cell line BT-474, with IC50 values of 1.565 μM and 1.311 μM, respectively [1].

Oncology PI3Kδ Inhibitor Kinase

Up to 165-Fold Selectivity for PKB over PKA in a Closely Related Chemical Series

In a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines, which share the 4-(piperidin-4-yl)pyrimidine core, specific substitutions yielded high selectivity for PKBβ over PKA. For instance, compound 14 (2,6-Cl₂ substitution) demonstrated a 165-fold selectivity for PKBβ (IC50 = 20 nM) over PKA (IC50 = 3300 nM) [1]. Another compound, 12 (2,4-Cl₂), showed 153-fold selectivity (PKBβ IC50 = 8.5 nM; PKA IC50 = 1300 nM) [1].

Kinase Selectivity PKB/Akt Chemical Probe

Enhanced Anticancer Activity and Selectivity Over Gefitinib in a Mutant EGFR-Driven Cell Line

Indazolyl-substituted piperidin-4-yl-aminopyrimidines, a derivative class of 4-(piperidin-4-yl)pyrimidine, demonstrated significant anticancer activity. Notably, compound 6e was fourfold more potent than the EGFR inhibitor gefitinib in the H1975 non-small cell lung cancer (NSCLC) cell line (IC50 values not explicitly provided in the abstract, but the relative potency is stated) [1]. Additionally, compounds 6c–e displayed lower cytotoxicity to normal lung cells compared to gefitinib [1].

EGFR NSCLC Drug Resistance

Broad-Spectrum Antiviral Activity Against NNRTI-Resistant HIV-1 Mutants

N-phenyl piperidine-4-yl-aminopyrimidine analogs, derived from the core 4-(piperidin-4-yl)pyrimidine scaffold, demonstrated potent activity against wild-type HIV-1 and a broad range of NNRTI-resistant mutant viruses [1]. The study identified 3-carboxamides as a particularly active series, with analogs such as 28 and 40 showing excellent potency against resistant strains [1].

HIV-1 NNRTI Drug Resistance

Crystallographically Confirmed Binding Mode in the HIV-1 Reverse Transcriptase Allosteric Site

Crystallographic studies of N-phenyl piperidine-4-yl-aminopyrimidine analogs have provided direct evidence for their binding motif within the allosteric site of HIV-1 reverse transcriptase [1]. This structural information elucidates the molecular basis for their potency and, crucially, their ability to overcome resistance mutations by adapting to changes in the binding pocket.

HIV-1 NNRTI Structural Biology

Optimal Application Scenarios for 4-(Piperidin-4-yl)pyrimidine in R&D and Industrial Settings


Next-Generation HIV-1 NNRTI Discovery: Overcoming Drug Resistance

Medicinal chemistry teams focused on developing novel HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) should prioritize 4-(piperidin-4-yl)pyrimidine as a core scaffold. Evidence demonstrates that derivatives of this compound exhibit potent activity against wild-type HIV-1 (EC50 values in the single-digit nanomolar range) and, critically, maintain efficacy against a broad panel of clinically relevant NNRTI-resistant mutant viruses [1]. The availability of crystallographic data on the binding mode further enables rational, structure-based optimization to combat emerging resistance [2].

Development of Isoform-Selective PI3Kδ Inhibitors for Oncology

For oncology programs targeting the PI3K/Akt/mTOR pathway, 4-(piperidin-4-yl)pyrimidine offers a validated entry point for developing PI3Kδ inhibitors. Related compounds have demonstrated nanomolar inhibition of PI3Kδ (IC50 = 0.286 μM) and potent anti-proliferative activity in breast cancer cell lines (IC50 = 1.311 μM) [3]. This scaffold provides a foundation for medicinal chemistry efforts aimed at achieving high selectivity for PI3Kδ over other PI3K isoforms, a key requirement for minimizing on-target toxicities and achieving a favorable therapeutic window.

Chemical Probe Development for PKB/Akt-Dependent Signaling Pathways

Researchers investigating the role of PKB/Akt signaling in cancer or metabolic diseases will find 4-(piperidin-4-yl)pyrimidine to be an ideal starting point for creating highly selective chemical probes. Structure-activity relationship (SAR) studies on a closely related series have shown that the core motif can be elaborated to achieve up to 165-fold selectivity for PKB over the closely related kinase PKA [4]. This high degree of selectivity is essential for dissecting PKB-specific functions in complex biological systems and for validating PKB as a therapeutic target with minimal confounding effects from PKA inhibition.

Overcoming EGFR TKI Resistance in Non-Small Cell Lung Cancer (NSCLC)

Given the demonstrated superior potency of a 4-(piperidin-4-yl)pyrimidine derivative over the first-generation EGFR inhibitor gefitinib in the gefitinib-resistant H1975 NSCLC cell line (4-fold improvement), this scaffold is highly relevant for projects seeking to address acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) [5]. The observation that certain derivatives also exhibit lower cytotoxicity toward normal lung cells than gefitinib suggests a potential for an improved therapeutic index, making this a promising avenue for developing safer and more effective NSCLC therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Piperidin-4-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.